2-(benzylsulfanyl)-4-methyl-1H-benzimidazole
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Overview
Description
2-(Benzylsulfanyl)-4-methyl-1H-benzimidazole: is an organic compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-4-methyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with benzyl mercaptan in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Condensation Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-4-methyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur atom or modify the benzimidazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring or the benzyl group.
Common Reagents and Conditions
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Oxidation
Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Conditions: Room temperature or mild heating
Products: Sulfoxides, sulfones
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Reduction
Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Products: Reduced benzimidazole derivatives
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Substitution
Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)
Conditions: Varies depending on the reagent
Products: Substituted benzimidazole derivatives
Scientific Research Applications
2-(Benzylsulfanyl)-4-methyl-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases, including infections and cancer.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-4-methyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of their functions.
Pathways: It can modulate various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
2-(Benzylsulfanyl)-4-methyl-1H-benzimidazole can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
- 2-Benzylsulfanyl-1H-benzimidazole
- 2-Methylsulfanyl-1H-benzimidazole
- 3-Benzylsulfanyl-4,5-diphenyl-4H-1,2,4-triazole
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Uniqueness
- The presence of the benzylsulfanyl group and the methyl group on the benzimidazole ring gives it unique chemical properties and potential applications.
- Its specific substitution pattern can lead to different biological activities and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C15H14N2S |
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Molecular Weight |
254.4 g/mol |
IUPAC Name |
2-benzylsulfanyl-4-methyl-1H-benzimidazole |
InChI |
InChI=1S/C15H14N2S/c1-11-6-5-9-13-14(11)17-15(16-13)18-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,16,17) |
InChI Key |
JXPFZSMHXJYPEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)SCC3=CC=CC=C3 |
Origin of Product |
United States |
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